
rac-trans-1-Deshydroxy Rasagiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-trans-1-Deshydroxy Rasagiline is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring an indene backbone and a prop-2-ynylamino group, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans-1-Deshydroxy Rasagiline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and propargylamine.
Reaction Conditions: The key steps involve the formation of the indene backbone, followed by the introduction of the prop-2-ynylamino group. This can be achieved through a series of reactions, including
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
rac-trans-1-Deshydroxy Rasagiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Parkinson's Disease Management
Rac-trans-1-Deshydroxy Rasagiline has been studied extensively for its role in managing Parkinson's disease, both as monotherapy and in combination with other treatments. Clinical trials have demonstrated that patients receiving Rasagiline experience significant improvements in motor symptoms and quality of life compared to those on placebo.
Key Findings:
- A randomized controlled trial showed that patients treated with 1 mg/day of Rasagiline had a reduction in Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo groups .
- Long-term studies indicate sustained efficacy over extended periods, supporting its use as a foundational treatment in early-stage Parkinson's disease .
Neuroprotection
Research suggests that this compound may offer neuroprotective effects beyond symptomatic relief. Preclinical studies indicate that it could potentially delay the progression of neurodegenerative changes associated with Parkinson's disease.
Supporting Evidence:
- A meta-analysis indicated that early initiation of Rasagiline treatment correlates with reduced functional decline over time .
- Observational studies have reported favorable outcomes regarding the preservation of motor function and cognitive abilities in long-term users of Rasagiline .
Safety Profile
The safety profile of this compound is well-documented through various clinical trials. Most adverse effects reported are mild to moderate, including headaches and gastrointestinal disturbances. Serious adverse events are rare but have been documented.
Adverse Events Summary:
Adverse Event | Incidence (%) |
---|---|
Headache | 10 |
Nausea | 8 |
Dizziness | 5 |
Serious Adverse Events | <2 |
Case Studies
Several case studies provide insight into the real-world applications of this compound:
Case Study 1: Long-term Efficacy
A study involving a cohort of 150 patients with early Parkinson's disease treated with this compound for two years showed a consistent decrease in UPDRS scores, indicating sustained efficacy over time. Patients reported improved quality of life metrics alongside reduced motor symptoms.
Case Study 2: Combination Therapy
In another case study, this compound was administered alongside levodopa therapy in advanced Parkinson's patients. The combination resulted in a significant reduction in "off" time and improved overall motor function compared to levodopa alone.
Mecanismo De Acción
The mechanism by which rac-trans-1-Deshydroxy Rasagiline exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
rac-trans-1-Deshydroxy Rasagiline: shares similarities with other indene derivatives and prop-2-ynylamino compounds.
Indene Derivatives: Compounds with similar indene backbones, such as indan-1-ol and indene-2-carboxylic acid.
Prop-2-ynylamino Compounds: Molecules containing the prop-2-ynylamino group, such as propargylamine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties.
Actividad Biológica
Rac-trans-1-Deshydroxy Rasagiline is a chiral compound recognized for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). As a derivative of rasagiline, it primarily functions as an irreversible inhibitor of monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters like dopamine. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and therapeutic implications.
Target Enzyme: The primary target of this compound is MAO-B, an enzyme responsible for the oxidative deamination of monoamines. By inhibiting this enzyme, the compound increases the availability of dopamine in the synaptic cleft, which is particularly beneficial for patients with PD who suffer from dopaminergic deficits.
Mode of Action: As an irreversible inhibitor, this compound binds covalently to MAO-B. This action not only enhances dopamine levels but also reduces the formation of neurotoxic metabolites associated with dopamine breakdown, thereby offering neuroprotective benefits .
Pharmacokinetics
Metabolism: this compound undergoes extensive hepatic metabolism primarily via cytochrome P450 1A2 (CYP1A2). This metabolic pathway is significant as it influences the drug's bioavailability and efficacy in clinical settings.
Pharmacological Properties:
- Molecular Formula: C₁₂H₁₃NO
- Molecular Weight: 187.24 g/mol
- Bioavailability: The compound demonstrates favorable pharmacokinetic properties that enhance its therapeutic potential in PD management .
Efficacy in Parkinson's Disease
Clinical studies have highlighted the efficacy of this compound as an adjunct therapy to levodopa in PD patients. A Phase 2/3 trial conducted with Japanese patients indicated that treatment with rasagiline significantly reduced "OFF" time (periods when medication effects wear off) and improved overall motor function as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) .
Table 1: Clinical Trial Results for this compound
Treatment Group | Mean Change in OFF-time (hours) | MDS-UPDRS Part II Change | MDS-UPDRS Part III Change |
---|---|---|---|
Placebo | -0.00 | - | - |
Rasagiline 0.5 mg/day | -0.60 | -1.27 | -1.74 |
Rasagiline 1 mg/day | -0.84 | -1.27 | -2.14 |
Results indicate statistically significant improvements in both OFF-time and MDS-UPDRS scores compared to placebo .
Neuroprotective Effects
Recent studies have demonstrated that this compound exhibits neuroprotective properties beyond its MAO-B inhibition. It has been shown to reduce oxidative stress and improve neuronal viability under conditions mimicking ischemia . In vitro experiments indicated that concentrations ranging from 3 to 10 µM resulted in a dose-dependent neuroprotection of 20% to 80%, highlighting its potential as a therapeutic agent in neurodegenerative contexts .
Case Studies
A notable case study involved a cohort of PD patients treated with this compound alongside standard levodopa therapy. Patients reported improved quality of life metrics and reduced dyskinesia episodes compared to those receiving placebo treatment. Adverse effects were generally mild and included nasopharyngitis and dyskinesia, which were manageable within clinical settings .
Propiedades
IUPAC Name |
(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOXAKDLRBCFC-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(C2=CC=CC=C12)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.